molecular formula C5H5BrF2N2 B1442167 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1049730-36-0

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No. B1442167
CAS RN: 1049730-36-0
M. Wt: 211.01 g/mol
InChI Key: NEZQCHLMQBJZIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole compounds generally involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds such as aldehydes, ketones, or α,β-unsaturated carboxylic acid derivatives .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitution reactions at the position next to the nitrogen atom, electrophilic substitution reactions at the carbon between the two nitrogen atoms, and reactions with electrophiles at the nitrogen atoms .

Scientific Research Applications

Tautomerism and Structural Analysis

  • The study of tautomerism in 4-bromo substituted 1H-pyrazoles has provided insights into their structural characteristics. These compounds exhibit tautomerism, with the 3-bromo tautomer predominating in both solid states and solution, as revealed by multinuclear magnetic resonance spectroscopy and X-ray crystallography. This structural behavior underpins their reactivity and potential applications in synthesis and material science (Trofimenko et al., 2007).

Biological Activities

  • Pyrazole derivatives, including those with bromo substitutions, have been synthesized and evaluated for a variety of biological activities. For instance, compounds have shown remarkable analgesic activities in mice, along with moderate hypotensive, bradycardiac, antiinflammatory activities, and weak platelet antiaggregating activity in vitro. These findings highlight the potential therapeutic applications of these compounds (Bondavalli et al., 1988).

Chemoselective Synthesis

  • The copper-catalyzed chemoselective synthesis of pyrazole derivatives, including those with trifluoromethyl groups, demonstrates the versatility of these compounds in organic synthesis. This methodology offers a regioselective approach to obtain pyrazoles with high yields and excellent regioselectivity, highlighting their importance in the development of new synthetic routes and chemical intermediates (Lu et al., 2019).

Antimicrobial Activities

  • Bromo-substituted pyrazole derivatives have been evaluated for their antibacterial and antifungal properties. These compounds have shown significant activity against various pathogens, indicating their potential as lead compounds for the development of new antimicrobial agents (Pundeer et al., 2013).

Catalysis and Material Science

  • Pyrazole compounds have also been explored for their application in catalysis, particularly in the Suzuki-Miyaura cross-coupling reactions. The development of palladium complexes with pyrazolated ligands showcases the utility of these compounds in facilitating efficient catalytic processes, further extending their applicability beyond biological activities to material science and industrial chemistry (Sharma et al., 2013).

properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c6-4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZQCHLMQBJZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704037
Record name 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

CAS RN

1049730-36-0
Record name 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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